molecular formula C15H16BrNO4S B3074737 3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide CAS No. 1022495-20-0

3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide

Cat. No.: B3074737
CAS No.: 1022495-20-0
M. Wt: 386.3 g/mol
InChI Key: MYNCHPIVDONINL-UHFFFAOYSA-N
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Description

3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with 2,4-dimethoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The methoxy groups can be oxidized to form aldehydes or carboxylic acids, while the sulfonamide group can be reduced to form amines.

    Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Coupling reactions: Palladium catalysts and organoboron reagents are commonly used under mild conditions.

Major Products Formed

    Nucleophilic substitution: Products like azides or nitriles.

    Oxidation: Products like aldehydes or carboxylic acids.

    Reduction: Products like primary amines.

    Coupling reactions: Products with new carbon-carbon bonds.

Scientific Research Applications

3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(2,4-dimethylbenzyl)benzenesulfonamide
  • 3-bromo-N-(2,4-dihydroxybenzyl)benzenesulfonamide
  • 3-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide

Uniqueness

3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide is unique due to the presence of both methoxy groups and a benzenesulfonamide moiety, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-bromo-N-[(2,4-dimethoxyphenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4S/c1-20-13-7-6-11(15(9-13)21-2)10-17-22(18,19)14-5-3-4-12(16)8-14/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNCHPIVDONINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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